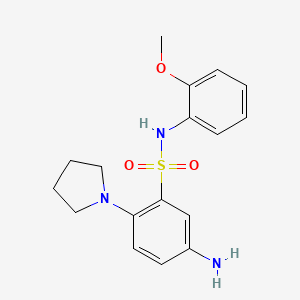

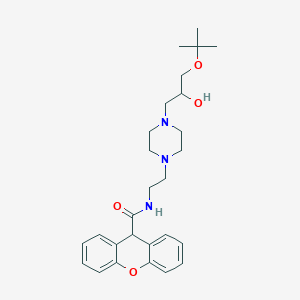

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound similar to 5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide has been reported. The molecular formula is C18H23N3O3S and the molecular weight is 361.46 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Amino-2-methoxyphenol, have been reported. It has a melting point of 130-132 °C and is predicted to have a boiling point of 495.5° C at 760 mmHg, a density of 1.3 g/cm^3, and a refractive index of n20D 1.63 .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been investigated for their potential as photosensitizers in photodynamic therapy, a treatment modality for cancer. Studies have synthesized and characterized zinc(II) phthalocyanines substituted with benzenesulfonamide units containing Schiff base, revealing their promising photophysical and photochemical properties for this application. These compounds exhibit good solubility, favorable fluorescence, and adequate singlet oxygen production, essential traits for effective photosensitizers (Öncül, Öztürk, & Pişkin, 2022).

Spectroscopic and Photophysicochemical Properties

The same compounds have also been studied for their spectroscopic and photophysicochemical properties in detail. The presence of benzenesulfonamide derivatives as substituents has been reported to significantly affect these properties, indicating their utility in photocatalytic applications. The study provides insight into how different substituents on the benzenesulfonamide moiety can influence the overall properties of the compound, hinting at the versatility of these derivatives in various scientific and industrial applications (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

Further research into novel indenopyridine derivatives containing the benzenesulfonamide moiety has unveiled their potential anticancer activities. Some of these compounds have shown higher potency against breast cancer cell lines compared to standard drugs, marking them as potential candidates for further drug development processes. This emphasizes the role of benzenesulfonamide derivatives in the synthesis of new compounds with significant therapeutic potential (Ghorab & Al-Said, 2012).

Synthesis and Characterization

The synthesis and characterization of novel heterocyclic compounds having the sulfamido moiety, including benzenesulfonamide derivatives, have been explored, showing their potential for antimicrobial activity. This suggests a broader application of these compounds beyond cancer therapy, potentially serving as leads for the development of new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Safety And Hazards

The safety and hazards of a similar compound, 5-Amino-2-methoxyphenol, have been reported. It has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propiedades

IUPAC Name |

5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-23-16-7-3-2-6-14(16)19-24(21,22)17-12-13(18)8-9-15(17)20-10-4-5-11-20/h2-3,6-9,12,19H,4-5,10-11,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBGOCIZSKXNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326346 | |

| Record name | 5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide | |

CAS RN |

326619-12-9 | |

| Record name | 5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)

![2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2673911.png)

![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)